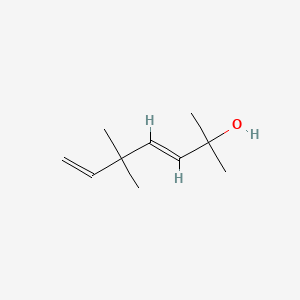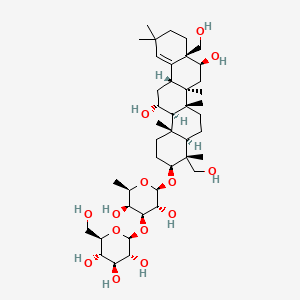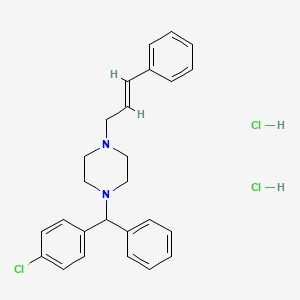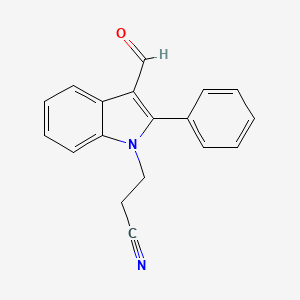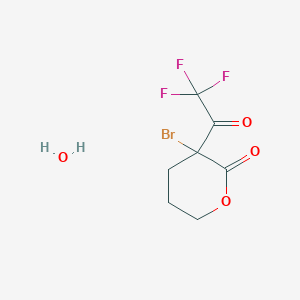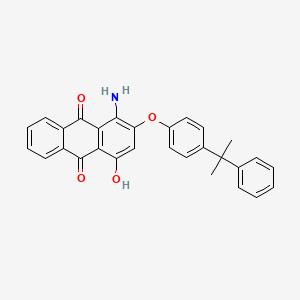
Cobalt-methylimidazolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
ZIF-67 can be synthesized using various methods, including solvothermal, hydrothermal, and room temperature synthesis . The typical synthetic route involves dissolving cobalt nitrate hexahydrate in deionized water to form solution I, and dissolving 2-methylimidazole in deionized water to form solution II. These solutions are then mixed and stirred at room temperature, leading to the formation of ZIF-67 . Industrial production methods often involve scaling up these laboratory procedures while maintaining the reaction conditions to ensure consistent quality and yield .
化学反応の分析
ZIF-67 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various organic halides for substitution reactions . Major products formed from these reactions include cobalt oxide, reduced cobalt species, and substituted imidazolate frameworks .
科学的研究の応用
ZIF-67 has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various reactions due to its high catalytic activity . In biology and medicine, ZIF-67 has shown potential as an antibacterial agent and in drug delivery systems . In industry, it is used for gas adsorption, molecular separation, and as a component in flame retardant materials . Additionally, ZIF-67 is employed in electrochemical applications, such as sensors and energy storage devices .
作用機序
The mechanism of action of ZIF-67 varies depending on its application. For instance, in antibacterial applications, ZIF-67 nanoparticles inhibit bacterial growth by disrupting the cell membrane and generating reactive oxygen species . In catalytic applications, ZIF-67 facilitates reactions by providing active sites for reactants to interact, thereby lowering the activation energy . The molecular targets and pathways involved include the cobalt cations and the imidazolate ligands, which play crucial roles in these processes .
類似化合物との比較
ZIF-67 is often compared with other metal-organic frameworks, such as ZIF-8 and HKUST-1 . ZIF-67 is unique due to its cobalt-based structure, which provides higher catalytic activity and stability compared to zinc-based ZIF-8 . Similar compounds include ZIF-8, which is composed of zinc cations and 2-methylimidazole, and HKUST-1, which is a copper-based metal-organic framework . ZIF-67’s unique properties make it particularly suitable for applications requiring high stability and catalytic activity .
特性
分子式 |
C8H10CoN4 |
|---|---|
分子量 |
221.13 g/mol |
IUPAC名 |
cobalt(2+);2-methylimidazol-3-ide |
InChI |
InChI=1S/2C4H5N2.Co/c2*1-4-5-2-3-6-4;/h2*2-3H,1H3;/q2*-1;+2 |
InChIキー |
KRQKZTCYIWEUIV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C[N-]1.CC1=NC=C[N-]1.[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


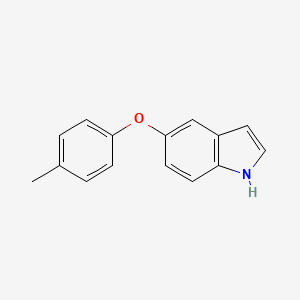
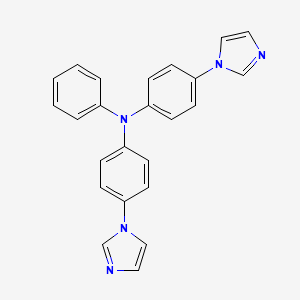

![1-[2-Aminopropyl(benzyl)amino]propan-2-ol](/img/structure/B13730372.png)
![2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol](/img/structure/B13730382.png)
